1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
CAS No.:
Cat. No.: VC15359055
Molecular Formula: C21H19NO3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19NO3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 1-(2,5-dimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
| Standard InChI | InChI=1S/C21H19NO3/c1-24-14-8-10-19(25-2)16(11-14)17-12-20(23)22-18-9-7-13-5-3-4-6-15(13)21(17)18/h3-11,17H,12H2,1-2H3,(H,22,23) |
| Standard InChI Key | CYRIFYPZLCUVAU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3 |
Introduction
1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a complex organic compound belonging to the class of quinoline derivatives. It features a benzoquinoline core substituted with a 2,5-dimethoxyphenyl group, contributing to its unique chemical properties and potential applications in medicinal chemistry. The compound's molecular formula is C21H19NO3, and its IUPAC name is (1S)-1-(2,5-dimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one .
Synthesis Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be achieved through several methods, typically requiring careful control of temperature and reaction time to optimize yields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the synthesized compounds.
Biological Activities and Applications
Research indicates that compounds with similar structures to 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The compound's unique substitution pattern may enhance its solubility and biological activity compared to other similar compounds.
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation |
| Anticancer | Possible role in inhibiting cancer cell growth |
| Antimicrobial | Ability to inhibit microbial growth |
Interaction Studies and Mechanism of Action
Interaction studies are crucial for understanding the mechanism of action of 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one. These studies involve analyzing how the compound interacts with various biological targets, which can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one | Contains fluorine substituent | Enhanced metabolic stability |
| 1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one | Contains chlorine substituent | Different electronic properties |
| 4-(2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | Different positioning of methoxy groups | Variations in biological activity |
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